Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

boiling point volatility workup efficiency

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a piperidine‑4‑carboxylate derivative that carries a Boc‑protected primary amine at the quasi‑quaternary 4‑position and a methyl ester. It is classified as an α‑amino acid derivative and is used as a protected building block in medicinal chemistry [REFS‑1][REFS‑2].

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 115655-44-2
Cat. No. B055971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
CAS115655-44-2
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC
InChIInChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12/h13H,5-8H2,1-4H3,(H,14,16)
InChIKeyXWBFIPVPQLAHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (CAS 115655-44-2): A Boc-Protected Piperidine Building Block for Orthogonal Synthesis


Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a piperidine‑4‑carboxylate derivative that carries a Boc‑protected primary amine at the quasi‑quaternary 4‑position and a methyl ester. It is classified as an α‑amino acid derivative and is used as a protected building block in medicinal chemistry [REFS‑1][REFS‑2]. The compound is supplied as a solid with a typical purity of ≥97 % and requires storage at 2–8 °C with protection from light [REFS‑1].

Why In‑Class Piperidine‑4‑Carboxylate Analogs Cannot Replace Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate


This compound cannot be directly substituted with closely related piperidine‑4‑carboxylate analogs because it uniquely combines a Boc‑protected primary amine at the piperidine‑4‑position with a methyl ester. The structural isomer N‑Boc‑piperidine‑4‑carboxylic acid methyl ester (CAS 124443‑68‑1) carries the Boc group on the piperidine ring nitrogen [REFS‑1], while the free amine analog methyl 4‑aminopiperidine‑4‑carboxylate (CAS 784114‑44‑9) lacks the protecting group entirely [REFS‑2]. The position and presence of the Boc group determine the orthogonal protection strategy, the steric environment at the quaternary center, and the sequence of synthetic transformations that are possible without additional protection/deprotection steps.

Quantitative Differentiation Evidence for Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate


Volatility Advantage: Lower Boiling Point vs. Ethyl Ester Analog

The methyl ester (115655‑44‑2) exhibits a predicted boiling point of 358.6 °C at 760 mmHg, which is approximately 62 °C lower than the 420.3 °C of the ethyl ester analog (CAS 956460‑98‑3) [REFS‑1][REFS‑2]. This lower boiling point translates to higher volatility, facilitating gentler solvent removal under reduced pressure during workup.

boiling point volatility workup efficiency

Density Difference: Impact on Biphasic Handling vs. Ethyl Ester Analog

The methyl ester has a predicted density of 1.11 g/cm³, whereas the ethyl ester analog has a density of 1.18 g/cm³ [REFS‑1][REFS‑2]. The 6 % higher density of the ethyl ester alters phase behavior during aqueous extraction and column chromatography, potentially affecting layer separation and flow dynamics.

density liquid handling phase separation

Orthogonal Protection Architecture vs. N‑Boc‑Piperidine‑4‑Carboxylic Acid Methyl Ester

The target compound bears a Boc‑protected primary amine at the piperidine‑4‑position with a free piperidine NH, whereas the structural isomer N‑Boc‑piperidine‑4‑carboxylic acid methyl ester (CAS 124443‑68‑1) carries the Boc group on the piperidine ring nitrogen [REFS‑1][REFS‑2]. This positional difference allows the target compound to be N‑functionalized on the piperidine ring without first removing the Boc group, while the isomer requires Boc removal to achieve the same outcome.

orthogonal protection sequential deprotection Boc strategy

Cold‑Storage Requirement Highlights Sensitivity vs. N‑Boc‑Piperidine‑4‑Carboxylic Acid Methyl Ester

This compound mandates storage at 2–8 °C with protection from light [REFS‑1], whereas the isomer N‑Boc‑piperidine‑4‑carboxylic acid methyl ester (CAS 124443‑68‑1) is stable at room temperature under inert atmosphere [REFS‑2]. The stricter storage condition indicates higher susceptibility to thermal or photolytic degradation, which must be factored into procurement and inventory planning.

storage stability cold chain light sensitivity

Lipophilicity Moderation: Slightly Lower LogP vs. Ethyl Ester Analog

The methyl ester displays a predicted LogP of 1.526 [REFS‑1], compared to 1.730 for the ethyl ester analog [REFS‑2]. Although the difference is modest (~0.2 log units), it indicates marginally lower lipophilicity, which can improve phase partitioning into aqueous layers during workup.

LogP lipophilicity aqueous solubility

Procurement‑Relevant Application Scenarios for Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate


Sequential Heterocycle Functionalization Requiring Orthogonal Protection

In multi‑step syntheses where the piperidine nitrogen must be alkylated or acylated before deprotecting the 4‑amino group, this compound’s orthogonal Boc placement (4‑NHBoc, piperidine‑NH free) avoids an extra protection/deprotection cycle that would be necessary with the N‑Boc isomer [REFS‑1]. This directly reduces step count and improves overall yield, making it the building block of choice for complex heterocycle‑focused medicinal chemistry campaigns [REFS‑1][REFS‑2].

Temperature‑Sensitive Workup Pathways

For reaction sequences that generate thermally labile intermediates, the methyl ester’s lower boiling point (358.6 °C vs. 420.3 °C for the ethyl ester) allows solvent removal under milder conditions, minimizing decomposition [REFS‑1]. Procurement of the methyl ester variant is therefore recommended when the synthetic route has been validated with distillation or rotary evaporation steps below 40 °C bath temperature [REFS‑1][REFS‑2].

Aqueous Workup‑Intensive Processes

The slightly lower LogP (1.526 vs. 1.730 for the ethyl ester) improves partitioning into aqueous layers during extractive workup, reducing product loss to organic‑phase emulsions and decreasing glassware adherence [REFS‑1]. This physical difference can translate to higher recovered yields and more reproducible mass balance in scale‑up [REFS‑1][REFS‑2].

Cold‑Chain Inventory Planning for Long‑Term Synthesis Programs

The mandatory 2–8 °C storage with light protection [REFS‑1] forces procurement teams to arrange refrigerated shipping and dedicated cold storage, in contrast to the room‑temperature‑stable N‑Boc isomer. This scenario is critical for facilities that maintain building‑block libraries for on‑demand synthesis; selecting this compound necessitates investment in cold‑chain logistics that must be budgeted at the sourcing stage [REFS‑1][REFS‑2].

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